molecular formula C10H15Br2N3 B2588755 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide CAS No. 1909314-35-7

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide

Cat. No.: B2588755
CAS No.: 1909314-35-7
M. Wt: 337.059
InChI Key: VMICURFOPNMGCS-UHFFFAOYSA-N
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Description

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide is a chemical compound with the molecular formula C10H13N3·2HBr. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Alkylation: The core structure is then alkylated using an appropriate alkylating agent, such as bromoethane, in the presence of a base like potassium carbonate.

    Formation of the Dihydrobromide Salt: The final step involves the treatment of the amine with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the imidazo[1,2-a]pyridine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the ethylamine side chain, where halides or other nucleophiles replace the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: N-oxides of the imidazo[1,2-a]pyridine ring.

    Reduction: Saturated derivatives of the imidazo[1,2-a]pyridine.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: A structurally similar compound with different substituents.

    2-Aminoimidazo[1,2-a]pyridine: Another related compound with an amino group at the 2-position.

Uniqueness

2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2BrH/c1-8-3-2-4-10-12-9(5-6-11)7-13(8)10;;/h2-4,7H,5-6,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMICURFOPNMGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CCN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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